molecular formula C9H17N3O2 B2956438 N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide CAS No. 2126143-89-1

N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide

Cat. No.: B2956438
CAS No.: 2126143-89-1
M. Wt: 199.254
InChI Key: AQUOWJFEECDGTM-JGVFFNPUSA-N
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Description

N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with a hydrazinyl-oxoethyl group and an acetamide group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.

    Introduction of the Hydrazinyl-Oxoethyl Group: This step involves the reaction of the cyclopentyl ring with an appropriate hydrazine derivative, followed by oxidation to introduce the oxo group.

    Acetylation: The final step involves the acetylation of the hydrazinyl-oxoethyl substituted cyclopentyl ring using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include azo compounds, hydroxyl derivatives, and various substituted acetamide derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclohexyl]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopropyl]acetamide: Similar structure but with a cyclopropyl ring.

    N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclobutyl]acetamide: Similar structure but with a cyclobutyl ring.

Uniqueness

N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further modifications.

Properties

IUPAC Name

N-[(1R,3S)-3-(2-hydrazinyl-2-oxoethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-6(13)11-8-3-2-7(4-8)5-9(14)12-10/h7-8H,2-5,10H2,1H3,(H,11,13)(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUOWJFEECDGTM-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CC[C@@H](C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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